molecular formula C10H20N2O3 B11720033 trans-3-(Boc-amino)-4-hydroxypiperidine

trans-3-(Boc-amino)-4-hydroxypiperidine

Cat. No.: B11720033
M. Wt: 216.28 g/mol
InChI Key: REUNVCLBHFFYFH-UHFFFAOYSA-N
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Description

trans-3-(Boc-amino)-4-hydroxypiperidine (CAS: 859854-68-5) is a piperidine derivative featuring a tert-butyloxycarbonyl (Boc)-protected amine at the 3-position and a hydroxyl group at the 4-position in a trans-configuration. The Boc group serves as a protective moiety for the amine, enabling selective deprotection during synthetic processes . This compound is widely utilized as a building block in pharmaceutical synthesis, particularly in the development of peptidomimetics and prodrugs . Its stereochemical and functional group arrangement influences its reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

tert-butyl N-(4-hydroxypiperidin-3-yl)carbamate

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-6-11-5-4-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)

InChI Key

REUNVCLBHFFYFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)piperidin-4-ol typically involves the protection of the amino group of piperidine followed by selective functionalization at the fourth position. One common method involves the Boc protection of piperidine, followed by oxidation to introduce the hydroxyl group at the fourth position. The reaction conditions often include the use of tert-butyl chloroformate for Boc protection and oxidizing agents such as m-chloroperbenzoic acid for hydroxylation .

Industrial Production Methods

Industrial production of 3-(Boc-amino)piperidin-4-ol follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Boc-amino)piperidin-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the preparation of biologically active molecules for studying cellular processes.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.

    Industry: The compound is used in the production of fine chemicals and agrochemicals .

Mechanism of Action

The mechanism of action of 3-(Boc-amino)piperidin-4-ol involves its role as a precursor in the synthesis of biologically active moleculesThis selective functionalization is crucial for the activity of the final product, which may target specific molecular pathways or receptors in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Hydroxyl vs. Methoxy vs. Trifluoromethyl

trans-3-(Boc-amino)-4-(trifluoromethyl)piperidine (CAS: 1363378-16-8)
  • Structural Difference : The hydroxyl group is replaced with a trifluoromethyl (-CF₃) group.
  • Metabolic Stability: The electron-withdrawing nature of -CF₃ may reduce oxidative metabolism .
  • Applications : Used in CNS-targeted drug candidates due to its lipophilic profile .
trans-4-(Boc-amino)-3-methoxypiperidine (CAS: 1033748-33-2)
  • Structural Difference : The hydroxyl group is substituted with a methoxy (-OCH₃) group.
  • Impact :
    • Polarity : Methoxy reduces hydrogen-bonding capacity compared to hydroxyl, decreasing aqueous solubility .
    • Synthetic Utility : Methoxy is less reactive under acidic/basic conditions, offering stability in diverse reaction environments .
  • Applications : Preferred in syntheses requiring inert functional groups .
trans-4-Amino-1-Cbz-3-hydroxypiperidine (CAS: 167832-41-9)
  • Structural Difference : The Boc group is replaced with a carbobenzyloxy (Cbz) protecting group.
  • Impact: Deprotection Strategy: Cbz is removed via hydrogenolysis, whereas Boc requires acidic conditions (e.g., TFA) . Stability: Cbz is more stable under basic conditions but sensitive to catalytic hydrogenation .
  • Applications : Used in peptide synthesis where orthogonal protection is needed .

Positional Isomerism

trans-4-Amino-1-Boc-3-hydroxypiperidine (CAS: 1007596-95-3)
  • Structural Difference: Amino and hydroxyl groups are swapped between positions 3 and 3.
  • Impact :
    • Hydrogen Bonding : Altered spatial arrangement affects intermolecular interactions and solubility .
    • Biological Activity : Positional changes may influence binding to biological targets (e.g., enzymes or receptors) .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups LogP* (Predicted)
trans-3-(Boc-amino)-4-hydroxypiperidine C₁₀H₂₀N₂O₃ 216.28 -OH, -NHBoc 0.8
trans-3-(Boc-amino)-4-(trifluoromethyl)piperidine C₁₁H₁₉F₃N₂O₂ 268.28 -CF₃, -NHBoc 2.1
trans-4-(Boc-amino)-3-methoxypiperidine C₁₁H₂₂N₂O₃ 230.31 -OCH₃, -NHBoc 1.5
trans-4-Amino-1-Cbz-3-hydroxypiperidine C₁₃H₁₈N₂O₃ 250.29 -OH, -NHCbz 1.2

*LogP values estimated using fragment-based methods.

Biological Activity

Trans-3-(Boc-amino)-4-hydroxypiperidine is a synthetic organic compound belonging to the piperidine class, characterized by its unique structure featuring a tert-butyloxycarbonyl (Boc) protecting group on the amino group at position 1, a hydroxyl group at position 4, and an amino group at position 3. This arrangement of functional groups imparts significant biological activities and potential therapeutic applications.

The biological activity of this compound primarily involves its interactions with various receptors and enzymes, particularly those associated with neurotransmission and cellular signaling pathways.

  • Target Interactions : The compound is hypothesized to interact with GABA (gamma-aminobutyric acid) receptors, which are crucial for inhibitory neurotransmission in the central nervous system. By binding to these receptors, it can enhance their inhibitory effects, leading to increased influx of chloride ions into neurons, hyperpolarization, and reduced neuronal excitability.
  • Biochemical Pathways : The compound modulates the GABAergic pathway, thereby influencing downstream signaling pathways that regulate neurotransmitter release, synaptic plasticity, and neuronal survival. This modulation can lead to significant neuroprotective effects and may reduce anxiety and seizure activities.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):

  • Absorption : Likely absorbed through the gastrointestinal tract.
  • Distribution : Distributed widely across tissues.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted via the kidneys.

Factors such as solubility and stability influence its bioavailability.

Biological Effects

The compound's action results in enhanced GABAergic activity, which can manifest as:

  • Reduced Anxiety : By increasing inhibitory neurotransmission.
  • Decreased Seizure Activity : Through stabilization of neuronal excitability.
  • Neuronal Stability : Promoting neuronal health and reducing excitotoxicity.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
trans-3-Amino-4-hydroxypiperidineLacks Boc protectionLess stability in synthesis
cis-3-Amino-4-hydroxypiperidineDifferent stereochemistryVaries in receptor affinity
trans-3-Amino-1-boc-4-methoxypiperidineMethoxy instead of hydroxylAltered reactivity patterns

This table illustrates how variations in structure can lead to differences in biological activity and stability during synthesis.

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